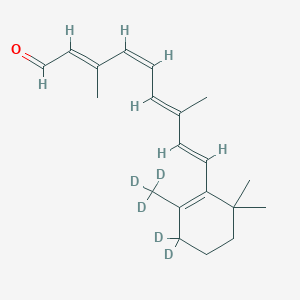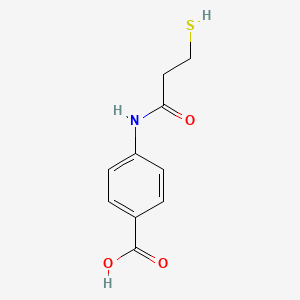
Metallo-|A-lactamase-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metallo-|A-lactamase-IN-3 is a compound that has garnered significant attention in the field of antimicrobial resistance. It is a type of metallo-β-lactamase inhibitor, which plays a crucial role in combating bacterial resistance to β-lactam antibiotics. These antibiotics are widely used due to their efficacy and safety profile, but the emergence of β-lactamase-producing bacteria has posed a significant challenge. This compound specifically targets metallo-β-lactamases, enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of metallo-β-lactamase inhibitors, including Metallo-|A-lactamase-IN-3, involves several steps. One common approach is the formation of diazabicyclooctane (DBO) structures, which are known for their inhibitory activity against β-lactamases. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Metallo-|A-lactamase-IN-3 undergoes various chemical reactions, including hydrolysis and chelation. The hydrolysis reaction involves the breakdown of β-lactam rings, while chelation involves the binding of metal ions, such as zinc, which are crucial for the activity of metallo-β-lactamases .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, metal ions (e.g., zinc), and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity and stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various intermediates and final inhibitors that effectively neutralize the activity of metallo-β-lactamases. These products are characterized by their ability to bind to the active site of the enzyme and prevent the hydrolysis of β-lactam antibiotics .
Applications De Recherche Scientifique
Metallo-|A-lactamase-IN-3 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of β-lactamase inhibition and to develop new inhibitors with improved efficacy. In biology, it is used to investigate the role of metallo-β-lactamases in bacterial resistance and to develop strategies to combat this resistance. In medicine, this compound is being explored as a potential therapeutic agent to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. In industry, it is used in the development of new antimicrobial agents and in the optimization of production processes for β-lactamase inhibitors .
Mécanisme D'action
Metallo-|A-lactamase-IN-3 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates these metal ions, disrupting the enzyme’s ability to hydrolyze β-lactam antibiotics. This inhibition restores the activity of the antibiotics, allowing them to effectively target and kill the bacterial cells. The molecular targets of this compound include the zinc ions and the active site residues of the metallo-β-lactamases .
Comparaison Avec Des Composés Similaires
Metallo-|A-lactamase-IN-3 is unique in its ability to specifically target metallo-β-lactamases, which are resistant to many other β-lactamase inhibitors. Similar compounds include other metallo-β-lactamase inhibitors, such as dipicolinic acid and aspergillomarasmin A, which also chelate zinc ions but may differ in their binding affinities and specificities . Other β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, target serine β-lactamases and are not effective against metallo-β-lactamases .
Propriétés
Formule moléculaire |
C10H11NO3S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
4-(3-sulfanylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(5-6-15)11-8-3-1-7(2-4-8)10(13)14/h1-4,15H,5-6H2,(H,11,12)(H,13,14) |
Clé InChI |
CHPBMGLEWJWPAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
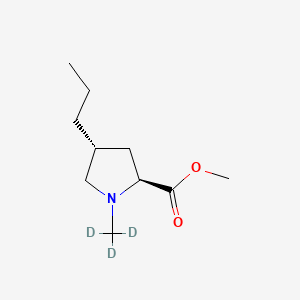
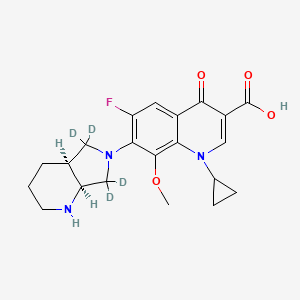
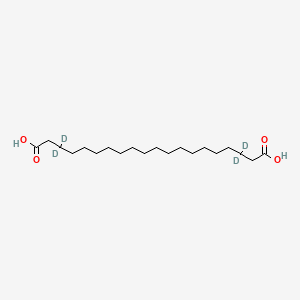

![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
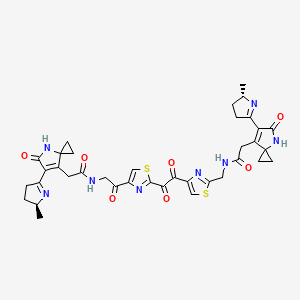
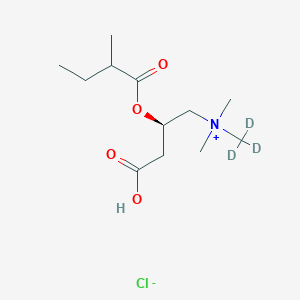
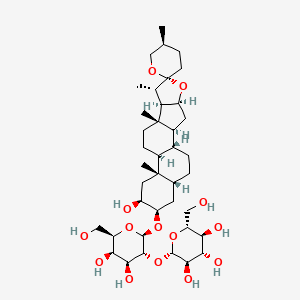
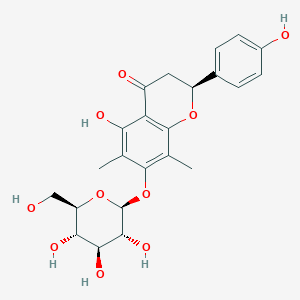
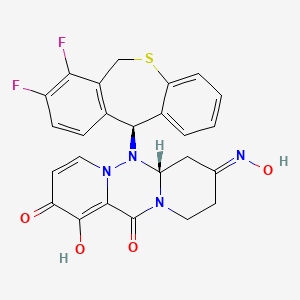
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
